

2-Methoxybenzoyl cyanide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxybenzoyl cyanide**

Cat. No.: **B1590097**

[Get Quote](#)

An In-Depth Technical Guide to **2-Methoxybenzoyl Cyanide** for Advanced Research Applications

Abstract

2-Methoxybenzoyl cyanide (CAS RN: 72371-46-1) is a versatile bifunctional reagent of significant interest to the chemical research community, particularly in the fields of medicinal chemistry and advanced organic synthesis. Its structure, incorporating both a reactive acyl group and a cyanide moiety, offers a unique platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the core chemical properties, synthesis, reactivity, and safe handling protocols for **2-methoxybenzoyl cyanide**, designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective application.

Compound Identification and Physicochemical Properties

2-Methoxybenzoyl cyanide, also known as o-anisoyl cyanide, is a solid at room temperature. The ortho-methoxy group exerts a significant electronic and steric influence on the reactivity of the acyl cyanide functionality, distinguishing it from its isomers and the parent benzoyl cyanide.

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-methoxybenzoyl cyanide	[1]
Synonyms	o-Anisoyl cyanide, (2-Methoxyphenyl)oxoacetonitrile	[2]
CAS Number	72371-46-1	[1] [3]
Molecular Formula	C ₉ H ₇ NO ₂	[1] [4] [5]
Molecular Weight	161.16 g/mol	[4] [5]
InChI Key	IYHWLEGZZRUPSK-UHFFFAOYSA-N	[1]
Canonical SMILES	COC1=CC=CC=C1C(=O)C#N	[1] [5]

Physicochemical Data

Precise experimental data for **2-methoxybenzoyl cyanide** is not uniformly reported across all databases. The following table consolidates available data. Where experimental values are unavailable, this is noted.

Property	Value	Source
Appearance	Solid	[3]
Melting Point	56 °C	[3]
Boiling Point	161 °C @ 12 mmHg 272.9 °C @ 760 mmHg	[3] [4]
Solubility	Data not widely available. Expected to be soluble in common organic solvents like DMSO, DMF, CH ₂ Cl ₂ , and THF. Acyl cyanides are reactive with water and alcohols. [6] [7]	
Density	Data not available.	[5]

Spectroscopic Profile

While a comprehensive public database of spectra for **2-methoxybenzoyl cyanide** is not readily available, the expected spectroscopic signatures can be predicted based on its functional groups. These predictions are crucial for reaction monitoring and product confirmation.

Spectroscopy	Expected Signature
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons (4H): Complex multiplet signals between δ 6.9-7.9 ppm.- Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): Signal in the range of δ 160-170 ppm.- Cyanide Carbon (C≡N): Signal around δ 110-120 ppm.- Aromatic Carbons: Multiple signals between δ 110-160 ppm.- Methoxy Carbon (O-CH₃): Signal around δ 55-60 ppm.
Infrared (IR)	<ul style="list-style-type: none">- C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.- C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.- C-O-C Stretch (Aryl Ether): Strong absorptions in the 1250 cm⁻¹ and 1020 cm⁻¹ regions.- C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): Peak at m/z = 161.- Key Fragments: m/z = 135 ([M-CN]⁺), m/z = 134 ([M-HCN]⁺), m/z = 107 ([M-CO-CN]⁺).

Synthesis of 2-Methoxybenzoyl Cyanide

Acyl cyanides are classically synthesized via the reaction of an acyl chloride with a metal cyanide.^[8] This method, while effective, often involves highly toxic reagents and can be complicated by the formation of dimeric byproducts.^[6] A robust and common alternative involves the dehydration of the corresponding primary amide.

Rationale for Synthetic Route Selection

The chosen method is a two-step synthesis starting from commercially available 2-methoxybenzoic acid.

- Amidation: Conversion of 2-methoxybenzoic acid to 2-methoxybenzamide. This is a standard transformation, often achieved via an acyl chloride intermediate that is not isolated but reacted *in situ* with ammonia.
- Dehydration: Conversion of 2-methoxybenzamide to **2-methoxybenzoyl cyanide**. This step is critical and utilizes a dehydrating agent like phosphorus oxychloride (POCl_3), thionyl chloride (SOCl_2), or oxalyl chloride to remove the elements of water from the primary amide functionality.

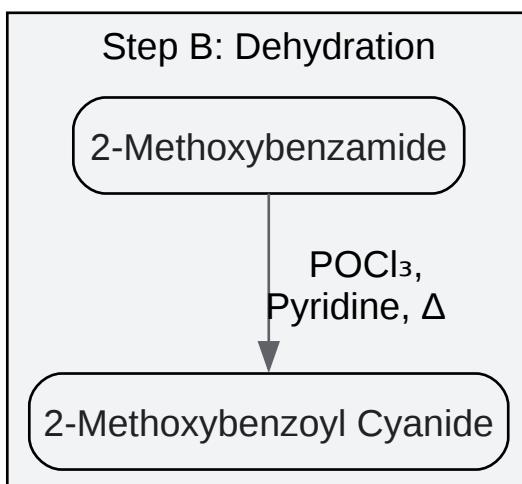
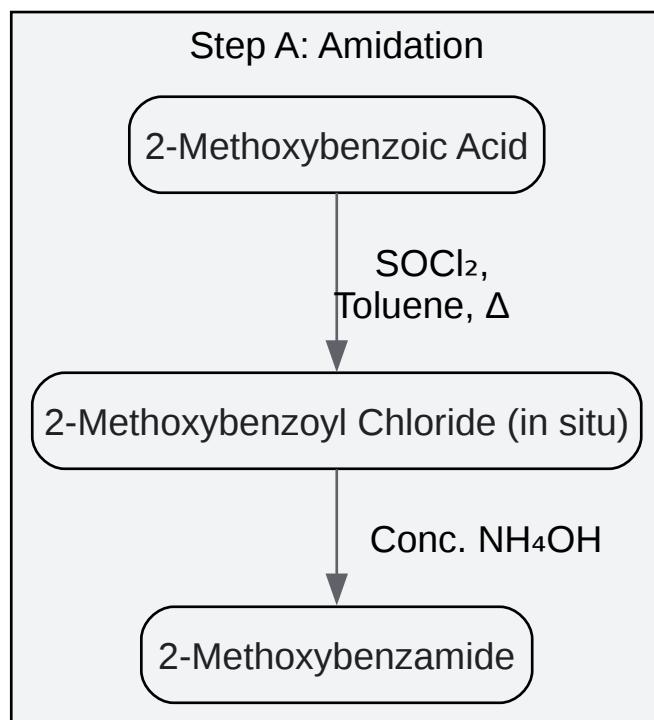
This route is selected for its reliability and use of common laboratory reagents. The expertise lies in carefully controlling the conditions of the dehydration step to prevent side reactions and ensure a high yield of the desired acyl cyanide.

Experimental Protocol: Synthesis via Dehydration of 2-Methoxybenzamide

Step A: Synthesis of 2-Methoxybenzamide This protocol assumes the starting material is 2-methoxybenzoic acid.

- Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N_2 or Ar), add 2-methoxybenzoic acid (15.2 g, 0.1 mol) and toluene (100 mL).
- Acyl Chloride Formation: Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise at room temperature.
- Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the condenser outlet).
- Workup (Amidation): Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a concentrated solution of ammonium hydroxide (~50 mL). Slowly and carefully,

pour the cooled reaction mixture into the ammonium hydroxide solution with vigorous stirring.



Caution: This is a highly exothermic reaction.

- Isolation: A white precipitate of 2-methoxybenzamide will form. Continue stirring for 30 minutes. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. The expected yield is typically >90%.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

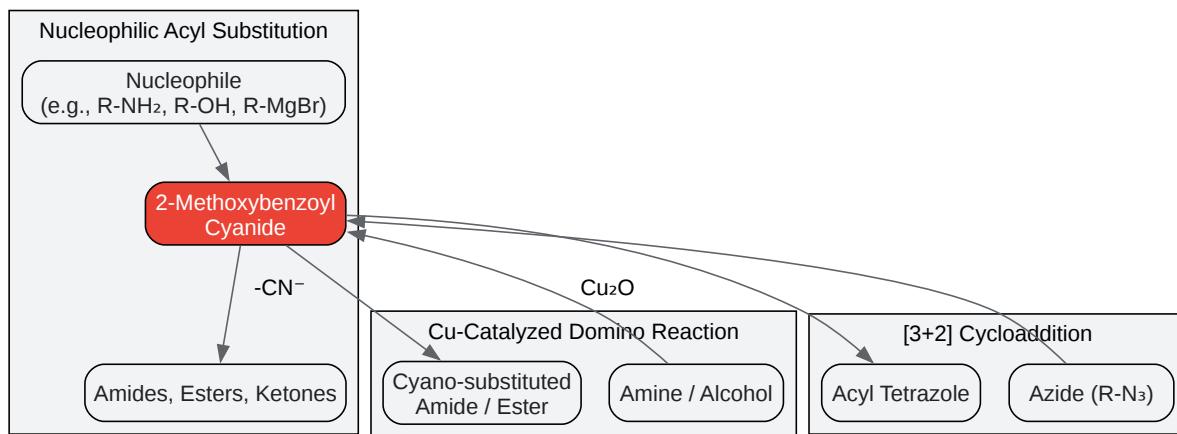
Step B: Dehydration to **2-Methoxybenzoyl Cyanide**

- Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, combine the dried 2-methoxybenzamide (15.1 g, 0.1 mol) with a suitable solvent such as dry DMF or pyridine (100 mL).
- Reagent Addition: Cool the mixture to 0°C. Add phosphorus oxychloride (POCl₃, 10.2 mL, 0.11 mol) dropwise, ensuring the internal temperature does not exceed 10°C.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting amide is consumed.
- Quenching: Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice (~200 g) with vigorous stirring.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 75 mL).
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **2-methoxybenzoyl cyanide**.


Chemical Reactivity and Synthetic Utility

Acyl cyanides are powerful bifunctional electrophiles. The presence of two electron-withdrawing groups (carbonyl and cyanide) activates the molecule for nucleophilic attack.

Core Reactivity

- Nucleophilic Acyl Substitution: The carbonyl carbon is a hard electrophilic center. It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, Grignard reagents) leading to the displacement of the cyanide ion, which is a good leaving group. This pathway is fundamental to its use as an acylating agent.
- Nucleophilic Addition to Cyanide: While less common, under specific conditions, nucleophiles can add to the cyanide carbon.
- Domino Reactions: Recent studies have shown that acyl cyanides can undergo copper-catalyzed domino reactions with amines or alcohols.[13] In these processes, the acyl cyanide acts as both an acylating agent and a source of a cyano group, which is transferred to the product, generating valuable cyano-substituted amides and esters in a single step.[13]
- Cycloadditions: The cyanide moiety can participate in cycloaddition reactions. For instance, with azides, acyl cyanides undergo a [3+2] cycloaddition (a "click reaction") to form acyl tetrazoles.[8]

Application in Synthesis Diagram

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **2-methoxybenzoyl cyanide**.

Safety, Handling, and Toxicology

Acyl cyanides, and cyanide-containing compounds in general, are hazardous and must be handled with extreme care by trained personnel in a controlled laboratory environment.

Hazard Identification

The primary hazards are associated with the toxicity of the cyanide group and its potential to release highly toxic hydrogen cyanide (HCN) gas.

Hazard Type	Description
Acute Toxicity	<p>Cyanide compounds are toxic if swallowed, inhaled, or absorbed through the skin.[14]</p> <p>Exposure can cause rapid onset of symptoms including headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and death.[15]</p>
Reactivity Hazard	<p>Reacts with acids, water, or even atmospheric CO₂ and humidity to release flammable and extremely toxic hydrogen cyanide (HCN) gas.[14][16] Contact with strong oxidizing agents should also be avoided.</p>
Irritation	May cause skin and serious eye irritation.

Safe Handling and Storage Protocol

Trustworthiness through Self-Validation: This protocol is designed as a self-validating system. Adherence to each step inherently minimizes risk and creates a safe operating environment.

- Engineering Controls (Primary Barrier): ALL manipulations, including weighing, transferring, and the reaction itself, must be conducted inside a certified chemical fume hood with proper airflow.[\[15\]](#)[\[17\]](#)

- Personal Protective Equipment (PPE) (Secondary Barrier):
 - Body: Chemical-resistant lab coat.
 - Hands: Double-gloving with nitrile gloves is mandatory.[15][17] Dispose of outer gloves immediately after handling the compound.
 - Eyes/Face: Chemical safety goggles and a full-face shield are required, especially when there is a risk of splashes.[15]
- Designated Area: Establish a clearly marked "Cyanide Work Area" within the fume hood. No acids should be present in this designated area unless required for the reaction, and even then, only the minimum necessary amount should be used.[14][15]
- Storage: Store **2-methoxybenzoyl cyanide** in a tightly sealed, clearly labeled container. This primary container must be placed inside a sealable, unbreakable secondary container. [14] Store in a cool, dry, well-ventilated, and secure location (e.g., a locked cabinet) away from acids, oxidizing agents, and water.[14][16]
- Waste Disposal & Decontamination:
 - All solid and liquid waste containing cyanide must be collected in a designated, labeled hazardous waste container. Never mix cyanide waste with acidic waste.
 - To decontaminate glassware and work surfaces, first rinse/wipe with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution (sodium hypochlorite), and finally a water rinse. All decontamination activities must occur within the fume hood, and all wipes and rinsates must be disposed of as cyanide-containing hazardous waste.[15][17]
- Emergency Preparedness: An emergency plan must be in place. Ensure an emergency shower and eyewash station are immediately accessible. Do not work alone when handling cyanide compounds.[17]

Conclusion

2-Methoxybenzoyl cyanide is a valuable reagent with well-defined, albeit hazardous, chemical properties. Its utility as a bifunctional electrophile allows for diverse applications in the synthesis of heterocycles, pharmaceutical intermediates, and other complex organic molecules. A thorough understanding of its synthesis, reactivity, and stringent adherence to safety protocols are paramount for its successful and safe utilization in a research setting. Future investigations into its role in novel domino reactions and asymmetric catalysis could further expand its importance as a synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (2-METHOXY-PHENYL)-OXO-ACETONITRILE | 72371-46-1 [chemicalbook.com]
- 3. CAS 72371-46-1 | 4637-1-01 | MDL MFCD06658460 | 2-Methoxybenzoyl cyanide | SynQuest Laboratories [synquestlabs.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Acyl cyanide - Wikipedia [en.wikipedia.org]
- 9. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs-dev-public.ncats.io]
- 11. 2-Methoxybenzamide [webbook.nist.gov]
- 12. 2-Methoxybenzamide [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
- 17. lsuhsc.edu [lsuhsc.edu]
- To cite this document: BenchChem. [2-Methoxybenzoyl cyanide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590097#2-methoxybenzoyl-cyanide-chemical-properties\]](https://www.benchchem.com/product/b1590097#2-methoxybenzoyl-cyanide-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com